An In-Depth Technical Guide to 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Key Intermediate in Steroid Synthesis
An In-Depth Technical Guide to 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Key Intermediate in Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, a pivotal intermediate in the synthesis of the synthetic steroid Tibolone. The document delves into the historical context of its discovery, rooted in the development of steroidal therapeutics by Organon in the mid-20th century. A detailed examination of its synthesis is presented, including a step-by-step experimental protocol and a discussion of the critical 7α-methylation step. Furthermore, this guide outlines the compound's physicochemical properties and includes essential analytical data for its characterization. The mechanism of its conversion to Tibolone and its broader significance in medicinal chemistry are also explored, offering valuable insights for professionals in steroid research and drug development.
Introduction: A Legacy of Steroid Innovation
The story of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is intrinsically linked to the pioneering work in steroid chemistry undertaken by Organon, a pharmaceutical company with a rich history in developing hormonal therapies.[1] The mid-20th century was a golden era for steroid research, with a focus on modifying natural hormones to create synthetic analogues with improved therapeutic profiles.[2] It was within this environment of innovation that Tibolone, a synthetic steroid with a unique tissue-specific hormonal activity, was designed in 1964 and patented in 1965.[3] This endeavor necessitated the development of novel synthetic pathways and the isolation of key intermediates, among which 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One emerged as a crucial building block.
The introduction of a methyl group at the 7α-position of the steroid nucleus was a strategic modification aimed at modulating the biological activity of the resulting compound. This structural alteration is known to influence the binding affinity to steroid receptors and the metabolic stability of the molecule.[4][5] The dimethoxy acetal at the C3 position serves as a protecting group, allowing for selective reactions at other sites of the steroid skeleton, particularly at the C17 position, before its eventual deprotection to yield the final active pharmaceutical ingredient.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is paramount for its effective use in synthesis and for quality control purposes.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₃₂O₃ | [2] |
| Molecular Weight | 332.48 g/mol | [2] |
| CAS Number | 88247-84-1 | [2][6] |
| Appearance | Crystalline powder or granule | [6] |
| Boiling Point | 429.5 ± 45.0 °C (Predicted) | [6] |
| Density | 1.09 g/cm³ | [6] |
| Solubility | Soluble in organic solvents | [6] |
Spectroscopic Data:
While specific spectra for this intermediate are not widely published in publicly available literature, the expected characteristic signals are predictable based on its structure.
-
¹H NMR: Expected signals would include singlets for the two methoxy groups (O-CH₃) around 3.3-3.5 ppm, a singlet for the C18 methyl group, and a doublet for the 7α-methyl group. The remaining steroid backbone would present a complex pattern of multiplets.
-
¹³C NMR: Key signals would include the carbon of the C17 ketone, the C3 carbon of the acetal, the two methoxy carbons, and the carbons of the C18 and 7α-methyl groups.
-
IR Spectroscopy: A prominent absorption band corresponding to the C=O stretch of the ketone at C17 would be expected around 1740 cm⁻¹. Bands corresponding to C-O stretching of the dimethoxy group would also be present.
Synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One: A Step-by-Step Protocol
The synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is a multi-step process that has been refined over the years to improve yield and stereoselectivity. The foundational work was laid out by researchers at Organon, with notable contributions from van Vliet and his colleagues.[3][7] The following protocol is a representative synthesis based on literature descriptions.
Figure 1: General synthetic workflow for 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.
Experimental Protocol:
-
Step 1: Acylation of Norethindrone. Norethindrone is treated with acetic anhydride and acetyl chloride in the presence of a base like pyridine to protect the 17β-hydroxyl group as an acetate ester.[6]
-
Step 2: Dienone Formation. The resulting acetate is then subjected to a debromination reaction, typically using N-bromosuccinimide (NBS) followed by treatment with a base such as lithium carbonate and lithium bromide, to introduce a double bond at the C6 position, forming a 4,6-dienone system.[6]
-
Step 3: 7α-Methylation. This is a critical step where a methyl group is introduced stereoselectively at the 7α-position. This is often achieved through a conjugate addition reaction using a methylating agent like methylmagnesium chloride in the presence of a copper catalyst.[3][6] The reaction is typically carried out at low temperatures to favor the formation of the desired 7α-epimer over the 7β-epimer.
-
Step 4: Isomerization and Ketalization. The resulting 7α-methylated intermediate is then subjected to acidic conditions. This step serves a dual purpose: isomerization of the double bond from the Δ⁴ position to the Δ⁵⁽¹⁰⁾ position and simultaneous reaction of the C3-ketone with a diol like ethylene glycol or, in this case, methanol to form the 3,3-dimethoxy acetal protecting group.
-
Step 5: Oxidation of the 17-Hydroxyl Group. The 17β-hydroxyl group is oxidized to a ketone using a suitable oxidizing agent, such as pyridinium dichromate or other chromium-based reagents, to yield the final product, 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One.[8]
-
Purification: The crude product is typically purified by crystallization from a suitable solvent system.
The Role of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One in the Synthesis of Tibolone
7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One is the immediate precursor to the active pharmaceutical ingredient, Tibolone. The conversion involves two key transformations at the C17 position.
Figure 2: Conversion of the intermediate to Tibolone.
-
Ethynylation: The 17-keto group of the intermediate is reacted with acetylene in the presence of a strong base, such as potassium tert-butoxide or an organometallic reagent, to introduce a 17α-ethynyl group. This reaction also stereoselectively forms the 17β-hydroxyl group.
-
Deprotection: The final step is the acidic hydrolysis of the 3,3-dimethoxy acetal to regenerate the 3-keto group. This is typically achieved using a weak acid like oxalic acid to yield Tibolone.
Historical Perspective and Future Directions
The development of the synthetic route to Tibolone, and consequently the discovery and optimization of the synthesis of 7α-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One, represents a significant achievement in medicinal chemistry. The challenges associated with the stereoselective introduction of the 7α-methyl group spurred innovation in synthetic methodologies. While initially developed in the 1960s, research into more efficient and environmentally friendly synthetic routes continues. Modern approaches may focus on catalytic and asymmetric methods to further improve the stereoselectivity and overall yield of this key intermediate.
The study of this and similar steroidal intermediates continues to be relevant for the development of new hormonal therapies with improved tissue selectivity and safety profiles. Understanding the structure-activity relationships of these complex molecules remains a cornerstone of modern drug discovery.
References
- CN110981930B - Synthesis method of tibolone - Google Patents. (n.d.).
- US6969708B1 - Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one - Google Patents. (n.d.).
- van Vliet, N. P., Broess, A. I. A., & Peters, J. A. M. (1986). An alternative synthesis of 17β-hydroxy-7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one (Org OD 14). Recueil des Travaux Chimiques des Pays-Bas, 105(4), 111–115.
- Process for the production of tibolone - European Patent Office - EP 2497776 A2. (2012).
-
Historische Meilensteine bei der Entwicklung von Tibolon (Livial (R)) - Krause und Pachernegg. (n.d.). Retrieved January 17, 2026, from [Link]
-
7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - ChemBK. (2024, April 9). Retrieved January 17, 2026, from [Link]
-
Axios Research. (n.d.). 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. Retrieved January 17, 2026, from [Link]
- Studies on synthesis of tibolone. (2001). Chinese Journal of Pharmaceuticals, 32(1), 1-3.
- HIGH PURITY COMPOUND (7ALPHA,17ALPHA)-17-HYDROXY-7-METHYL-19-NOR-17-PREGN-5(10). (2003, May 2).
- Kumar, N., et al. (1999). 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens. The Journal of Steroid Biochemistry and Molecular Biology, 71(5-6), 213–222.
-
The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT) | World Anti Doping Agency - WADA. (n.d.). Retrieved January 17, 2026, from [Link]
-
7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]
-
7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one CAS 88247-84-1. (n.d.). Home Sunshine Pharma. Retrieved January 17, 2026, from [Link]
-
Cas 88247-84-1,7alpha-Methyl-3,3-dimethoxy-5(10) - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
- Szpilfogel, S. A., & Zeelen, F. J. (1996). Steroid research at Organon in the golden 1950s and the following years. Steroids, 61(8), 483–491.
- Zeelen, F. J. (1994). Steroid total synthesis.
-
Chapter 22 Medicinal Chemistry of steroids - OUCI. (n.d.). Retrieved January 17, 2026, from [Link]
- Stabilized tibolone compositions - EP0975348B1 - Google Patents. (n.d.).
- US7884222B2 - Process for the production of tibolone - Google Patents. (n.d.).
-
T 0912/06 (High purity tibolone/N.V. ORGANON) 17-04-2009 - EPO. (2009, April 17). Retrieved January 17, 2026, from [Link]
-
Tibolone | C21H28O2 | CID 444008 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Organon & Co. - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link].
-
About Organon - Organon - UK. (n.d.). Retrieved January 17, 2026, from [Link]
- Tibolone: A Unique Version of Hormone Replacement Therapy. (2004). The Annals of Pharmacotherapy, 38(2), 293-302.
- Historical milestones in the development of tibolone (Livial®). (2011). Climacteric, 14(3), 309-319.
-
7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. 7alpha-Methyl-3,3-dimethoxy-5(10)-estrene-17-one - CAS - 88247-84-1 | Axios Research [axios-research.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. 7alpha-methyl-19-nortestosterone, a synthetic androgen with high potency: structure-activity comparisons with other androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT) | World Anti Doping Agency [wada-ama.org]
- 8. US6969708B1 - Process for the preparation of a high purity composition comprising (7α, 17α)- 17-hydroxy- 7-methyl- 19-nor-17-pregn-5(10)-en-20-yn-3-one - Google Patents [patents.google.com]
